molecular formula C10H12Cl2N2O B11946445 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone CAS No. 87486-36-0

3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone

Cat. No.: B11946445
CAS No.: 87486-36-0
M. Wt: 247.12 g/mol
InChI Key: BERXBWSTMOGSCG-UHFFFAOYSA-N
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Description

3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is a chemical compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone typically involves the chlorination of a cyclohexyl-substituted pyrazinone precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination reactions with optimized reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazinones with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and could be studied for its potential as a drug candidate.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-2(1H)-pyrazinone: Lacks the cyclohexyl group.

    1-cyclohexyl-2(1H)-pyrazinone: Lacks the chlorine atoms.

    3-chloro-1-cyclohexyl-2(1H)-pyrazinone: Has only one chlorine atom.

Uniqueness

3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is unique due to the presence of both chlorine atoms and the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

87486-36-0

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

3,5-dichloro-1-cyclohexylpyrazin-2-one

InChI

InChI=1S/C10H12Cl2N2O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

BERXBWSTMOGSCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

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